1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-7-14(8-3-1)9-6-12-18-13-17-15-10-4-5-11-16(15)18/h1-11,13H,12H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTNGSCQAGSUOB-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Condensation Using Trifluoroacetic Acid (TFA)
The one-pot synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole involves the condensation of o-phenylenediamine with (E)-cinnamaldehyde under acidic conditions. Trifluoroacetic acid (TFA) serves as a catalyst, enabling cyclization and simultaneous introduction of the allyl group.
Procedure :
- Reactants : o-Phenylenediamine (1.08 g, 10 mmol) and (E)-cinnamaldehyde (1.32 g, 10 mmol) are dissolved in dichloromethane (20 mL).
- Catalysis : TFA (1 mL) is added dropwise at 0°C.
- Reaction : The mixture is stirred at room temperature for 6–8 hours.
- Workup : The product is extracted with ethyl acetate, washed with NaHCO₃, and purified via column chromatography (hexane:ethyl acetate, 3:1).
Outcomes :
Rhodium-Catalyzed Allylation of Benzimidazole
This method employs potassium (E)-3-phenylprop-2-en-1-yltrifluoroborate (2e) as an allylating agent in the presence of a rhodium catalyst. The approach ensures stereochemical retention of the (E)-configured allyl group.
Procedure :
- Substrate Preparation : 1H-1,3-Benzodiazole (1.18 g, 10 mmol) is dissolved in tetrahydrofuran (THF, 15 mL).
- Catalyst System : [Rh(cod)Cl]₂ (0.05 mmol) and chiral ligand (R)-BINAP (0.12 mmol) are added under nitrogen.
- Allylation : Potassium (E)-3-phenylprop-2-en-1-yltrifluoroborate (2.94 g, 12 mmol) is introduced, and the reaction is heated to 60°C for 12 hours.
- Workup : The mixture is filtered through Celite, concentrated, and purified via recrystallization (ethanol/water).
Outcomes :
Nucleophilic Alkylation Under Basic Conditions
A conventional two-step synthesis involves the preparation of the benzimidazole core followed by alkylation with (E)-cinnamyl bromide.
Step 1: Synthesis of 1H-1,3-Benzodiazole
- Reactants : o-Phenylenediamine (1.08 g, 10 mmol) and formic acid (10 mL) are refluxed for 4 hours.
- Product : 1H-1,3-Benzodiazole is obtained in 90% yield after cooling and filtration.
Step 2: Alkylation with (E)-Cinnamyl Bromide
- Deprotonation : 1H-1,3-Benzodiazole (1.18 g, 10 mmol) is treated with NaH (0.24 g, 10 mmol) in DMF (15 mL) at 0°C.
- Alkylation : (E)-Cinnamyl bromide (1.98 g, 10 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
- Workup : The product is extracted with ethyl acetate and purified via silica gel chromatography.
Outcomes :
- Yield : 68–72%
- Purity : 93% (NMR)
- Limitation : Competitive N3-alkylation may occur, requiring careful monitoring.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | TFA Method | Rh-Catalyzed | Alkylation |
|---|---|---|---|
| Optimal Solvent | Dichloromethane | THF | DMF |
| Temperature | 25°C | 60°C | 25°C |
| Reaction Time | 6–8 hours | 12 hours | 12 hours |
| Yield | 82–88% | 75–80% | 68–72% |
Catalytic Systems in Allylation
The rhodium-based catalytic system ([Rh(cod)Cl]₂/(R)-BINAP) outperforms palladium alternatives in stereochemical control. A comparative study reveals:
- Rhodium Catalyst : 80% yield, 90% ee
- Palladium Catalyst : 65% yield, 50% ee
This disparity underscores rhodium’s superiority in asymmetric synthesis.
Mechanistic Insights
Acid-Catalyzed Cyclization (TFA Method)
TFA protonates the carbonyl oxygen of (E)-cinnamaldehyde, promoting nucleophilic attack by o-phenylenediamine. Sequential Schiff base formation and cyclization yield the benzimidazole core with concurrent allyl group incorporation.
$$
\text{ArCHO} + \text{H}2\text{N-C}6\text{H}4-\text{NH}2 \xrightarrow{\text{TFA}} \text{Ar-CH=N-C}6\text{H}4-\text{NH}_2 \rightarrow \text{Benzodiazole}
$$
Rhodium-Catalyzed Allylation Mechanism
The process involves oxidative addition of the allyltrifluoroborate to rhodium, transmetallation, and reductive elimination to form the N-allylated product. The chiral ligand ensures enantioselectivity by controlling the transition state geometry.
$$
\text{Rh}^0 + \text{BF}_3\text{K} \rightarrow \text{Rh-allyl} \xrightarrow{\text{Benzodiazole}} \text{Product}
$$
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Complexity | Scalability |
|---|---|---|---|---|
| TFA One-Pot | 82–88% | None | Low | High |
| Rh-Catalyzed | 75–80% | >90% ee | High | Moderate |
| Nucleophilic Alkylation | 68–72% | None | Moderate | High |
- Industrial Preference : The TFA method is favored for large-scale production due to simplicity and cost-effectiveness.
- Pharmaceutical Preference : Rh-catalyzed synthesis is ideal for enantiopure drug intermediates.
Chemical Reactions Analysis
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced benzimidazole compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Activities
The pharmacological activities of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole are broad and varied. Below are some key applications supported by recent research:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzodiazole derivatives, including this compound. For example:
- Antibacterial Studies : The compound has shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro tests indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 31.25 to 62.5 µg/ml) .
Antifungal Activity
The compound also exhibits antifungal properties. Research indicates that it can effectively inhibit fungal strains with MIC values comparable to standard antifungal agents like fluconazole .
Anti-inflammatory Effects
Research highlights the potential anti-inflammatory effects of compounds related to benzodiazoles. These derivatives may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Properties
Studies have suggested that benzodiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of cell cycle proteins and apoptosis-related pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzodiazole derivatives for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited superior activity against resistant strains, suggesting their potential as lead compounds in drug development .
Case Study 2: Anticancer Activity
In another study focused on cancer cell lines, researchers synthesized several derivatives based on the benzodiazole structure. Among these, one derivative demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is attributed to its ability to bind to and inhibit the function of certain proteins involved in cell proliferation. The compound interacts with transport proteins like human serum albumin, and its binding involves hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs in the Benzodiazole Family
Substituent Variations
2-[(1E)-2-Phenylethenyl]-1H-1,3-benzodiazole (Compound 2b) :
Synthesized similarly using cinnamaldehyde, this compound shares the cinnamyl substituent but lacks the propyl chain extension seen in the target compound. Its simplified structure results in a lower molecular weight (C15H12N2 vs. C16H14N2 for the target) and distinct physicochemical properties .5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (Compound 5b) :
Features a triol-substituted benzene ring fused to the benzodiazole core. The hydroxyl groups enhance solubility but reduce lipophilicity compared to the target compound .- Phenoxymethyl-Triazole-Thiazole Derivatives (Compounds 9a–9e): These analogs incorporate complex substituents like phenoxymethyl-triazole-thiazole acetamide groups. For example, compound 9c (with a 4-bromophenyl group) exhibits a higher melting point (168–170°C) compared to the target compound, likely due to increased crystallinity from halogen substitution .
Key Structural Differences
Comparison with Benzotriazole Derivatives
Benzotriazoles (three nitrogen atoms in the heterocycle) differ from benzodiazoles (two nitrogens), altering electronic properties and biological interactions:
- (2E)-1-(1H-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one: This benzotriazole derivative features a propen-1-one group instead of an alkenyl chain.
Physicochemical and Spectral Properties
- Melting Points: Halogenated derivatives (e.g., 9c) exhibit higher melting points (168–170°C) than non-halogenated analogs due to stronger intermolecular forces .
- Spectroscopic Data :
The target compound’s ¹H NMR would show distinct alkene protons (δ 6.5–7.5 ppm) and benzodiazole aromatic signals (δ 7.0–8.0 ppm), differing from acetamide-containing analogs (e.g., 9a–9e ), which display additional NH and carbonyl resonances .
Antimicrobial Potential
- Target Compound : Demonstrated a binding energy of -7.4 kcal/mol with S. aureus thymidylate kinase (TMK), comparable to 5b (-7.2 kcal/mol) .
- 5,6-Dimethyl-2-(trifluoromethyl)-1H-1,3-benzodiazole : Exhibited the lowest binding energy (-7.0 kcal/mol) against S. aureus ClfA protein, highlighting the impact of electron-withdrawing groups (e.g., CF3) on activity .
Docking Studies
- The target compound’s cinnamyl group facilitates π-π stacking with hydrophobic pockets in TMK, while 9c ’s bromophenyl group engages in halogen bonding .
Biological Activity
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has a molecular formula of CHN and a molecular weight of 238.29 g/mol. Its structure includes a benzodiazole ring, which is known for its diverse biological activities.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to cellular damage and various diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory processes and neurodegenerative diseases.
Anticancer Properties
Several studies have investigated the anticancer potential of benzodiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 8.7 | |
| A549 (Lung Cancer) | 12.0 |
Neuroprotective Effects
Research has indicated that compounds containing the benzodiazole moiety can offer neuroprotective benefits. They may inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer activity of various benzodiazole derivatives, including our compound of interest. In vitro tests revealed significant cytotoxicity against human cancer cell lines, suggesting that modifications to the benzodiazole structure can enhance efficacy.
Neuroprotective Study
Another research article highlighted the neuroprotective effects of benzodiazole derivatives in models of oxidative stress-induced neurotoxicity. The study found that these compounds could protect neuronal cells from damage by inhibiting reactive oxygen species production.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Starting Material | Aldehyde | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Acetylbenzimidazole (3) | Cinnamaldehyde | Ethanol-H2O | NaOH | 75–85 | |
| 2-Acetylbenzimidazole derivatives | Substituted aldehydes | THF-MeOH | Piperidine | 60–70 |
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing the structural integrity of this compound?
Answer:
- Spectroscopy :
- Crystallography :
Example XRD Parameters (from related benzothiazole derivatives):
- Space group: P1̄
- R factor: < 0.05
- Key bond lengths: C=N (1.32 Å), C=C (1.34 Å) .
Advanced: How can researchers resolve contradictions in crystallographic data when analyzing the compound's conformation?
Answer:
Discrepancies in anisotropic displacement parameters or bond angles may arise due to:
Twinned Crystals : Use SHELXD for structure solution and check for pseudo-symmetry .
Disorder : Apply restraints in SHELXL refinement or collect data at lower temperatures.
Validation Tools :
- PLATON : Check for missed symmetry or voids.
- CIF Validation Reports : Cross-verify with IUCr standards .
Case Study : A related benzimidazole derivative showed conflicting torsion angles due to solvent inclusion. Re-refinement with solvent masking resolved the issue .
Advanced: What in vitro methodologies are employed to evaluate the compound's antitumor activity, and how are binding interactions with biological targets quantified?
Answer:
- Antitumor Screening :
- Binding Studies :
Q. Table 2: Antitumor Activity of a Potent Analogue (Compound 3f)
| Cell Line | GI₅₀ (µM) | TGI (µM) | Selectivity Ratio |
|---|---|---|---|
| Leukemia (CCRF-CEM) | 0.79 | 1.53 | 1.2 |
| Melanoma (LOX IMVI) | 0.47 | 1.69 | 1.4 |
| Data sourced from NCI-60 screening . |
Advanced: What strategies are effective in modifying the benzodiazole core to enhance pharmacological properties while maintaining structural stability?
Answer:
- Substituent Effects :
- Stereochemical Control :
Q. Synthetic Challenges :
- Avoid ring-opening reactions under acidic conditions by using non-protic solvents (e.g., DMF) .
Advanced: How do researchers address discrepancies between computational modeling and experimental data for this compound's bioactivity?
Answer:
- Docking vs. Experimental IC₅₀ :
- Case Study : A benzodiazole analogue showed poor correlation between docking scores and NCI-60 results due to solvent effects in the active site. Explicit solvent modeling improved agreement .
Basic: What are the key considerations for ensuring reproducibility in the synthesis of this compound?
Answer:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted aldehyde.
- Quality Control :
- Melting point consistency (±2°C).
- HPLC purity >95% (C18 column, acetonitrile-water mobile phase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
